

# Ecopipam Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ecopipam is a first-in-class, selective dopamine D1/D5 receptor antagonist under investigation for various neurological and psychiatric disorders. Unlike existing antipsychotics that primarily target D2 receptors, ecopipam's unique mechanism of action presents a promising alternative with a potentially different side-effect profile. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **ecopipam hydrobromide**.

# **Chemical Structure and Properties**

**Ecopipam hydrobromide** is the hydrobromide salt of ecopipam. It is an orally active compound that can cross the blood-brain barrier.

Table 1: Chemical and Physical Properties of Ecopipam and its Salts



| Property                        | Ecopipam                                                                                                | Ecopipam<br>Hydrochloride                                                                                                 | Ecopipam<br>Hydrobromide                                                                                       |
|---------------------------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| IUPAC Name                      | (6aS,13bR)-11-chloro-<br>7-methyl-<br>5,6,6a,8,9,13b-<br>hexahydronaphtho[1,2<br>-a][1]benzazepin-12-ol | (6aS,13bR)-11-chloro-<br>7-methyl-<br>5,6,6a,8,9,13b-<br>hexahydronaphtho[1,2<br>-a][1]benzazepin-12-<br>ol;hydrochloride | (6aS-trans)-11- Chloro-6,6a,7,8,9,13b- hexahydro-7-methyl- 5H- benzo[d]naphth[2,1- b]azepin-12-ol hydrobromide |
| Synonyms                        | SCH-39166, EBS-<br>101, PSYRX-101                                                                       | SCH 39166                                                                                                                 | SCH 39166<br>hydrobromide                                                                                      |
| CAS Number                      | 112108-01-7                                                                                             | 190133-94-9                                                                                                               | 2587360-22-1                                                                                                   |
| Molecular Formula               | C19H20CINO                                                                                              | C19H21Cl2NO                                                                                                               | C19H20CINO·HBr                                                                                                 |
| Molecular Weight                | 313.8 g/mol                                                                                             | 350.3 g/mol                                                                                                               | 394.73 g/mol                                                                                                   |
| Appearance                      | Solid at room temperature                                                                               | Not specified                                                                                                             | Not specified                                                                                                  |
| LogP                            | 3.918                                                                                                   | Not specified                                                                                                             | Not specified                                                                                                  |
| Hydrogen Bond Donor<br>Count    | 1                                                                                                       | Not specified                                                                                                             | Not specified                                                                                                  |
| Hydrogen Bond<br>Acceptor Count | 2                                                                                                       | Not specified                                                                                                             | Not specified                                                                                                  |
| Elimination Half-life           | ~10 hours                                                                                               | Not specified                                                                                                             | Not specified                                                                                                  |

#### **Mechanism of Action**

Ecopipam is a selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 subtypes.[2] These receptors are Gs-coupled and their activation leads to a cascade of downstream signaling events. By blocking these receptors, ecopipam inhibits the actions of dopamine.

### **Dopamine D1/D5 Receptor Signaling Pathway**



The binding of dopamine to D1/D5 receptors activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function.



Click to download full resolution via product page

Dopamine D1/D5 receptor signaling pathway and the antagonistic action of Ecopipam.

#### **Receptor Binding Affinity and Selectivity**

Ecopipam exhibits high affinity for D1 and D5 receptors with significantly lower affinity for other receptor types, highlighting its selectivity.

Table 2: Receptor Binding Affinity (Ki) of Ecopipam



| Receptor          | Ki (nM) |
|-------------------|---------|
| Dopamine D1       | 1.2     |
| Dopamine D5       | 2.0     |
| Dopamine D2       | 980     |
| Dopamine D4       | 5520    |
| 5-HT <sub>2</sub> | 80      |
| α2a               | 731     |

# **Preclinical and Clinical Efficacy**

Ecopipam has been evaluated in various preclinical models and clinical trials for several conditions, most notably Tourette Syndrome.

#### **Tourette Syndrome Clinical Trials**

Multiple clinical trials have demonstrated the efficacy of ecopipam in reducing tics in patients with Tourette Syndrome.

Table 3: Summary of Efficacy Data from Ecopipam Clinical Trials in Tourette Syndrome



| Trial Phase     | Primary<br>Endpoint                                                                              | Result                                                                             | p-value | Reference |
|-----------------|--------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|---------|-----------|
| Phase 2b        | Mean change in<br>Yale Global Tic<br>Severity Scale<br>(YGTSS) Total<br>Tic Score at 12<br>weeks | -3.44 (least<br>squares mean<br>difference vs.<br>placebo)                         | 0.01    | [3]       |
| Phase 2b        | Improvement in Clinical Global Impression of Tourette Syndrome Severity                          | Greater in ecopipam group                                                          | 0.03    | [3]       |
| Crossover Study | Reduction in<br>YGTSS Total Tic<br>Score at 30 days                                              | -3.2 (mean<br>difference vs.<br>placebo)                                           | 0.033   | [4]       |
| Phase 3         | Time to relapse<br>in pediatric<br>subjects                                                      | 41.9% relapse<br>with ecopipam<br>vs. 68.1% with<br>placebo (Hazard<br>Ratio: 0.5) | 0.0084  | [5]       |
| Phase 3         | Time to relapse<br>in pediatric and<br>adult subjects                                            | 41.2% relapse<br>with ecopipam<br>vs. 67.9% with<br>placebo (Hazard<br>Ratio: 0.5) | 0.0050  | [5]       |

## **Effect on Body Weight**

In contrast to many D2 receptor antagonists used for Tourette Syndrome, clinical trials have not associated ecopipam with weight gain. In some studies, subjects on placebo experienced more weight gain than those on ecopipam.[3][6]



#### **Safety and Tolerability**

Ecopipam has been generally well-tolerated in clinical trials. The most common adverse events are related to the central nervous system.

Table 4: Common Adverse Events Reported in Ecopipam Clinical Trials for Tourette Syndrome

| Adverse Event | Frequency (%) in<br>Ecopipam Group (Phase<br>2b) | Frequency (%) in<br>Ecopipam Group (Phase 3) |
|---------------|--------------------------------------------------|----------------------------------------------|
| Headache      | 15.8                                             | 9.7                                          |
| Insomnia      | 14.5                                             | 7.4                                          |
| Fatigue       | 7.9                                              | 5.6                                          |
| Somnolence    | 7.9                                              | 11.1                                         |
| Anxiety       | Not specified                                    | 9.7                                          |

Importantly, clinical trials have not identified significant metabolic or electrocardiogram changes associated with ecopipam treatment.[3]

# Experimental Protocols General Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial in Tourette Syndrome

The following provides a generalized workflow for a clinical trial evaluating ecopipam for Tourette Syndrome, based on published study designs.[3][4][6]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Ecopipam for Tourette Syndrome: A Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. publications.aap.org [publications.aap.org]
- To cite this document: BenchChem. [Ecopipam Hydrobromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1145762#ecopipam-hydrobromide-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





